N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group at position 1 and a cyclopropanecarboxamide moiety at position 5 via a methylpyrazole linker. The cyclopropane ring and dimethylphenyl group may influence steric bulk and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-12-4-7-17(13(2)8-12)27-19-16(10-24-27)20(23-11-22-19)28-18(9-14(3)26-28)25-21(29)15-5-6-15/h4,7-11,15H,5-6H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEVJLTVZVBOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant data and findings from diverse research sources.
The molecular formula of the compound is , with a molecular weight of approximately 483.53 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. The initial step often involves the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by the introduction of the cyclopropanecarboxamide group.
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating promising results in vitro with IC50 values indicating effective potency against certain types of cancer cells .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to act as selective COX inhibitors, and studies have reported that related compounds exhibit significant inhibition of COX enzymes, which play a crucial role in inflammatory processes .
The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For example:
- PPARγ Activation : Some pyrazole derivatives have been identified as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is implicated in glucose metabolism and fat cell differentiation .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression through competitive or non-competitive inhibition mechanisms .
Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines while demonstrating lower toxicity toward normal cells . The mechanism often involves the modulation of signaling pathways crucial for cancer cell proliferation and survival.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It may act as a ligand for dopamine receptors, influencing neurotransmission pathways associated with conditions such as depression and anxiety . This interaction highlights its therapeutic promise in neuropharmacology.
Anti-inflammatory and Analgesic Activities
Pyrazole derivatives are known for their anti-inflammatory properties. The compound's structural features may allow it to inhibit inflammatory mediators, making it a candidate for developing anti-inflammatory drugs . Furthermore, its analgesic effects could be beneficial in pain management therapies.
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of the Pyrazolo[3,4-d]pyrimidine Core : This step often involves cyclization reactions under controlled conditions to ensure high yield.
- Introduction of Substituents : The addition of the dimethylphenyl and cyclopropanecarboxamide groups is achieved through nucleophilic substitution reactions.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels necessary for biological testing.
Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers found that several compounds exhibited potent inhibitory effects against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of similar compounds demonstrated their potential as dopamine receptor modulators. These findings suggest that derivatives could be developed into therapeutic agents for treating mood disorders .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core and cyclopropane moiety participate in oxidation under controlled conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Cyclopropane ring oxidation | O<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°C | Cyclopropane → γ-lactone via ozonolysis | 45–60% |
| Thioether oxidation (if present) | H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C, 6 hrs | Sulfoxide or sulfone derivatives | 70–85% |
Key Findings :
-
Ozonolysis selectively cleaves the cyclopropane ring without affecting the pyrazolo[3,4-d]pyrimidine scaffold .
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Thioether groups (if introduced via derivatization) oxidize to sulfones, enhancing polarity.
Reduction Reactions
The pyrazole and pyrimidine rings undergo reduction under catalytic hydrogenation:
Key Findings :
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Selective hydrogenation of the pyrimidine ring preserves the pyrazole and cyclopropane units.
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Nitro groups (if present) reduce to amines, enabling further functionalization .
Substitution Reactions
Nucleophilic aromatic substitution occurs at electron-deficient positions of the pyrimidine ring:
Key Findings :
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Methoxy groups demethylate to hydroxyl groups under Lewis acid conditions, enhancing hydrogen-bonding capacity .
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Chloride substituents at C4 of pyrimidine are highly reactive toward amines .
Coupling Reactions
The cyclopropanecarboxamide group facilitates cross-coupling:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DME, 90°C | Biaryl derivatives at cyclopropane position | 50–70% |
| Buchwald-Hartwig amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | N-aryl cyclopropanecarboxamide | 65–80% |
Key Findings :
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Palladium-catalyzed coupling modifies the cyclopropane moiety without ring opening.
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Amination introduces diverse aryl groups, expanding pharmacological potential.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24 hrs | Cyclopropanecarboxylic acid + pyrazole-amine | 85–95% |
| Basic hydrolysis | NaOH (aq), 100°C, 12 hrs | Cyclopropanecarboxylate salt + pyrazole-amine | 75–90% |
Key Findings :
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Hydrolysis cleaves the amide bond, yielding biologically active fragments.
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The pyrazole-amine product retains structural integrity under harsh conditions.
Cycloaddition Reactions
The pyrimidine ring participates in [4+2] cycloadditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride, toluene, 110°C | Fused tetracyclic adduct | 40–55% |
Key Findings :
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s uniqueness lies in its hybrid pyrazolo-pyrimidine scaffold combined with a cyclopropanecarboxamide group. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Diversity: The target compound’s 2,4-dimethylphenyl group may enhance lipophilicity compared to the fluorophenyl or thieno-pyrimidine groups in analogs .
- Synthetic Complexity: The patent compound and thieno-pyrimidine hybrid employ advanced coupling strategies (e.g., Suzuki, Vilsmeier–Haack), suggesting the target compound may require similar multi-step synthesis.
Implications of Molecular Weight and Functional Groups
- Molecular Weight : The patent compound’s higher molecular weight (589.1 g/mol) compared to simpler analogs (e.g., ) may impact pharmacokinetics, such as oral bioavailability. The target compound’s molecular weight is likely higher due to its bulky substituents, which could necessitate formulation optimization.
- Functional Group Impact : The cyclopropane ring in the target compound may reduce metabolic oxidation compared to linear alkyl chains, a hypothesis supported by studies on cyclopropane-containing drugs .
Crystallographic and Structural Validation
Crystal structures of related pyrazoline derivatives (e.g., ) confirm the importance of X-ray diffraction for validating substituent positioning. The use of SHELX software in structural refinement is widespread, suggesting similar methods could verify the target compound’s conformation.
Q & A
How can researchers optimize the synthesis of N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide to improve yield and purity?
Basic Research Focus
Synthesis optimization requires systematic adjustments to reaction conditions. For pyrazole-pyrimidine hybrids, key parameters include:
- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate nucleophilic substitutions, as seen in the synthesis of analogous intermediates .
- Base and catalyst : Potassium carbonate (K₂CO₃) is effective for deprotonation in S-alkylation reactions (e.g., 1,3,4-oxadiazole-thiol derivatives) .
- Temperature control : Room-temperature stirring minimizes side reactions during coupling steps .
- Purification : Crystallization from isopropyl alcohol enhances purity, as demonstrated for N-substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives .
What analytical techniques are critical for characterizing the structural integrity of this compound?
Basic Research Focus
A multi-modal approach ensures accurate structural confirmation:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CD₃OD) resolves substituent positions, such as methyl groups on pyrazole/pyrimidine rings and cyclopropane protons .
- LCMS/HPLC : Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., m/z 364.2 for related carboxamides), while HPLC (≥97% purity) monitors impurities .
- X-ray crystallography : Resolves stereoelectronic effects in pyrazole cores, as applied to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .
How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?
Advanced Research Focus
SAR studies require systematic modifications and biological assays:
- Core template variations : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents to assess steric/electronic effects .
- Functional group swaps : Substitute the cyclopropanecarboxamide with sulfonamides or piperazine derivatives to probe binding interactions .
- Biological assays : Test kinase inhibition or receptor binding using in vitro models (e.g., enzyme-linked immunosorbent assays) and cross-validate with molecular docking (e.g., AutoDock Vina) .
What strategies resolve discrepancies in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Focus
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature) to isolate compound-specific effects .
- Metabolic stability testing : Use liver microsomes to assess whether contradictory in vivo/in vitro results stem from rapid degradation .
- Computational validation : Compare docking poses (e.g., PyMOL) with crystallographic data to verify binding mode consistency .
How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Advanced Research Focus
In silico tools guide rational modifications:
- ADME prediction : Tools like SwissADME calculate logP, solubility, and bioavailability. For example, trifluoromethyl groups may enhance membrane permeability but reduce solubility .
- Quantum mechanical (QM) modeling : Assess cyclopropane ring strain and its impact on conformational stability .
- Molecular dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives with optimized residence times .
What experimental approaches validate the stability of this compound under physiological conditions?
Basic Research Focus
Stability studies are critical for translational research:
- Forced degradation : Expose the compound to acidic/alkaline conditions, heat, and light, then monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LCMS .
- Solid-state stability : Store crystalline samples at 40°C/75% relative humidity for 4 weeks and assess polymorphic transitions via XRPD .
How can researchers address challenges in synthesizing heterocyclic intermediates for this compound?
Advanced Research Focus
Key challenges include regioselectivity and side reactions:
- Regiocontrol : Use directing groups (e.g., methyl on pyrazole) to steer cyclocondensation reactions, as seen in ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole synthesis .
- Microwave-assisted synthesis : Reduce reaction times for pyrazolo[3,4-d]pyrimidine cores from hours to minutes, minimizing decomposition .
- Protecting groups : Temporarily mask reactive amines (e.g., tert-butoxycarbonyl [Boc]) during multi-step syntheses .
What methodologies identify and characterize polymorphic forms of this compound?
Advanced Research Focus
Polymorphism affects solubility and bioavailability:
- Differential scanning calorimetry (DSC) : Detect melting point variations between polymorphs .
- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to reference standards .
- Solvent screening : Recrystallize from 10+ solvents (e.g., ethanol, acetonitrile) to isolate metastable forms .
How can researchers correlate in vitro activity with in vivo efficacy for this compound?
Advanced Research Focus
Bridging the in vitro-in vivo gap requires:
- Dose-response profiling : Establish EC₅₀ values in cell-based assays and compare with plasma concentrations in rodent models .
- Pharmacodynamic biomarkers : Measure target engagement (e.g., phosphorylated kinases) in tumor biopsies .
- PK/PD modeling : Use software like Phoenix WinNonlin to predict efficacious doses .
What strategies mitigate off-target effects in pyrazolo[3,4-d]pyrimidine-based inhibitors?
Advanced Research Focus
Improve selectivity via:
- Kinase panel screening : Test against 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits .
- Crystal structure analysis : Resolve hydrogen-bonding interactions with ATP-binding pockets to design selective substituents .
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to map unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
